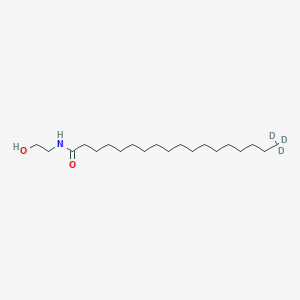
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 is a deuterated derivative of N-(2-hydroxyethyl)-octadecanamide, a compound known for its surfactant properties. The deuterium atoms replace the hydrogen atoms at the 18th position, which can be useful in various scientific studies, particularly in spectroscopy and tracing experiments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 typically involves the amidation of octadecanoic acid-18,18,18-d3 with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for research and commercial applications.
化学反応の分析
Types of Reactions
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: N-(2-oxoethyl)-octadecanamide-18,18,18-d3.
Reduction: N-(2-aminoethyl)-octadecanamide-18,18,18-d3.
Substitution: N-(2-chloroethyl)-octadecanamide-18,18,18-d3.
科学的研究の応用
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in studies involving membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing various cellular processes.
類似化合物との比較
Similar Compounds
N-(2-hydroxyethyl)-octadecanamide: The non-deuterated version, which has similar properties but lacks the deuterium atoms.
N-(2-hydroxyethyl)-hexadecanamide: A shorter-chain analog with similar surfactant properties.
N-(2-hydroxyethyl)-ethylenediamine: A compound with two hydroxyl groups, used in different applications.
Uniqueness
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies and tracing experiments. The deuterium atoms provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of molecular interactions and dynamics.
特性
分子式 |
C20H41NO2 |
|---|---|
分子量 |
330.6 g/mol |
IUPAC名 |
18,18,18-trideuterio-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23)/i1D3 |
InChIキー |
OTGQIQQTPXJQRG-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)NCCO |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
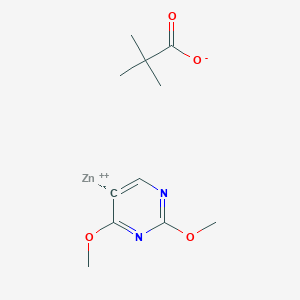
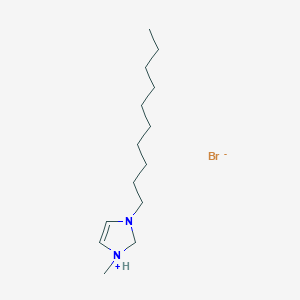
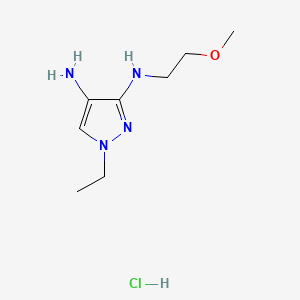
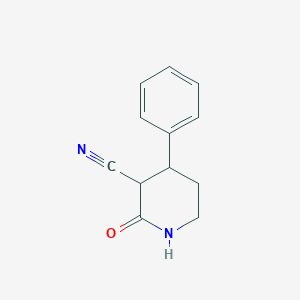



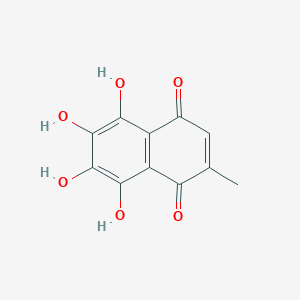
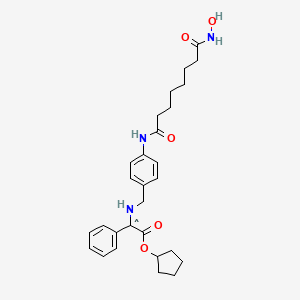
![(3E)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B15133684.png)
![(4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride](/img/structure/B15133685.png)
![N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15133704.png)

